5-Chloro-2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1-(1-phenylethyl)-1H-benzimidazole
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Overview
Description
5-Chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives with different functional groups.
Scientific Research Applications
5-Chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-fluoro-4-methoxyphenylboronic acid: A related compound with similar structural features but different functional groups.
2-Chloro-4-fluorotoluene: Another related compound used as an intermediate in organic synthesis.
Uniqueness
5-Chloro-2-{[(3-fluoro-4-methoxyphenyl)methyl]sulfanyl}-1-(1-phenylethyl)-1H-1,3-benzodiazole is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20ClFN2OS |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
5-chloro-2-[(3-fluoro-4-methoxyphenyl)methylsulfanyl]-1-(1-phenylethyl)benzimidazole |
InChI |
InChI=1S/C23H20ClFN2OS/c1-15(17-6-4-3-5-7-17)27-21-10-9-18(24)13-20(21)26-23(27)29-14-16-8-11-22(28-2)19(25)12-16/h3-13,15H,14H2,1-2H3 |
InChI Key |
KDMWHMWIHMSLIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(C=C(C=C3)Cl)N=C2SCC4=CC(=C(C=C4)OC)F |
Origin of Product |
United States |
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